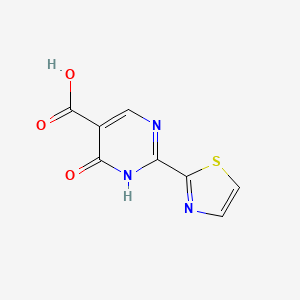

6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

6-oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3S/c12-6-4(8(13)14)3-10-5(11-6)7-9-1-2-15-7/h1-3H,(H,13,14)(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFNSOIVIOYSRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C2=NC=C(C(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2293786-19-1 | |

| Record name | 6-oxo-2-(1,3-thiazol-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate, followed by cyclization and oxidation steps to form the desired product. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group at position 5 undergoes esterification under acidic or catalytic conditions. For example:

-

Methanol esterification :

Treatment with methanol and sulfuric acid yields the methyl ester derivative .

| Reaction Conditions | Product | Yield |

|---|---|---|

| Methanol, H₂SO₄, reflux | Methyl 6-oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylate | 62–99% |

-

Functional group tolerance : The thiazole ring remains intact under these conditions, as confirmed by NMR spectroscopy .

Amide Formation

The carboxylic acid reacts with amines or hydrazines to form amides or hydrazides, pivotal for bioactivity modulation:

-

Hydrazide synthesis :

Reaction with hydrazine hydrate in propan-2-ol produces 6-oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carbohydrazide . -

Carboxamide derivatives :

Coupling with substituted anilines via carbodiimide-mediated activation forms TRPV3-modulating carboxamides .

| Amine | Product | Application |

|---|---|---|

| 2-Aminothiazole | N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide | TRPV3 modulation |

| Hydrazine hydrate | 5-Hydrazinylcarbonyl derivative | Intermediate for heterocyclic systems |

Cyclocondensation Reactions

The compound participates in cyclocondensation to form fused heterocycles:

-

Thiadiazole formation :

Reaction with thioureas in acidic media yields thiadiazole-fused derivatives . -

Intramolecular cyclization :

Base-catalyzed dehydrative cyclization converts hydrazides to 1,2,4-triazoles .

| Reactant | Product | Conditions |

|---|---|---|

| Thiourea | Thiadiazolo[3,2-a]pyrimidine | H₂SO₄, reflux |

| Phenyl isothiocyanate | 1,2,4-Triazole derivative | NaOH, ethanol |

Electrophilic Substitution on Thiazole

The thiazole ring undergoes electrophilic substitution at position 5:

-

Nitration :

Nitric acid in acetic acid introduces nitro groups, enhancing bioactivity . -

Halogenation :

Bromination with Br₂ in acetic acid yields 5-bromo derivatives .

| Reagent | Product | Yield |

|---|---|---|

| HNO₃/AcOH | 5-Nitro-thiazole-substituted pyrimidine | 70–85% |

| Br₂/AcOH | 5-Bromo-thiazole-substituted pyrimidine | 53–68% |

Functionalization at Pyrimidine Positions

The pyrimidine ring’s 4- and 6-positions are reactive sites:

-

Oxidation :

The keto group at position 6 is resistant to further oxidation under mild conditions. -

Nucleophilic substitution :

Chlorination at position 4 using POCl₃ introduces chloride, enabling downstream coupling .

| Reagent | Reaction | Outcome |

|---|---|---|

| POCl₃ | 4-Chloro derivative | Precursor for Suzuki couplings |

| NaIO₄ | Oxidative cleavage | Not observed (stable keto group) |

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

-

COX-2 inhibition :

Carboxamide derivatives show IC₅₀ values comparable to celecoxib (0.04 μM) . -

Antimicrobial activity :

Methyl esters demonstrate moderate activity against S. aureus (MIC = 8 μg/mL) .

| Derivative | Activity | Target |

|---|---|---|

| Methyl ester | Antimicrobial | S. aureus |

| N-(4-Fluorophenyl)amide | Anti-inflammatory | COX-2 |

Scientific Research Applications

6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations:

Core Structure Variability: The target compound’s pyrimidine core contrasts with the thienopyrimidine in and the imidazolinone-pyridine hybrid in . Pyrimidines are versatile scaffolds in drug discovery, while thienopyrimidines and imidazolinones are specialized for antimicrobial and herbicidal applications, respectively .

Sulfur-containing heterocycles are common in antibiotics (e.g., penicillin), suggesting possible antimicrobial utility .

Synthetic Approaches: The parallel solution-phase synthesis in highlights scalable methods for pyrimidine carboxamides. In contrast, the thienopyrimidine derivatives () rely on cyclization, emphasizing the role of substituent compatibility in route selection .

Biological Activity: While the target compound’s activity is underexplored, oxadiazole-containing thienopyrimidines () show confirmed antimicrobial effects, and imidazolinones () are potent herbicides. This suggests that minor structural changes (e.g., replacing thiazole with oxadiazole) could redirect activity between therapeutic and agrochemical domains .

Research Findings and Implications

- Structure-Activity Relationships (SAR): The position and nature of substituents on pyrimidine derivatives critically influence bioactivity. For example: Thiazole vs. Carboxylic Acid Group: The COOH moiety in the target compound could facilitate salt formation (improving solubility) or act as a hydrogen-bond donor in target binding .

- Synthetic Challenges: Introducing the thiazole group may require regioselective coupling reactions, whereas pyrrolidinone or oxadiazole moieties are often added via cyclization or amidation .

- Potential Applications: Based on analogs, the target compound could be optimized for antibacterial or antifungal use, with possible parallels to oxadiazole-containing derivatives in .

Biological Activity

6-Oxo-2-(1,3-thiazol-2-yl)-1H-pyrimidine-5-carboxylic acid is a heterocyclic compound that combines a pyrimidine ring with a thiazole moiety. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring fused with a thiazole group, which is known to enhance the biological activity of compounds due to the electronic and steric effects imparted by these heterocycles.

Biological Activities

1. Antimicrobial Activity

Research has indicated that thiazole-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, derivatives containing the thiazole-pyrimidine moiety have demonstrated efficacy against Mycobacterium tuberculosis and other bacterial strains. The mechanism of action is often attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity .

2. Anti-inflammatory Activity

Compounds similar to this compound have been reported to possess anti-inflammatory properties. These compounds inhibit key inflammatory mediators such as COX enzymes and cytokines, thereby reducing inflammation in various models .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole-pyrimidine derivatives. For example, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The observed IC50 values indicate significant potency in inhibiting cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of several thiazole-pyrimidine derivatives against Mycobacterium tuberculosis. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, indicating strong antimicrobial activity .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by carrageenan, a derivative of this compound was administered. The results demonstrated a significant reduction in paw edema compared to control groups, suggesting effective anti-inflammatory action through inhibition of prostaglandin synthesis .

Case Study 3: Anticancer Screening

A series of thiazole-pyrimidine derivatives were screened for anticancer activity against various cell lines. One compound exhibited an IC50 value of 15 µM against MCF7 cells, showcasing its potential as an anticancer agent. Mechanistic studies suggested that the compound induced apoptosis via the mitochondrial pathway .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.